

Application Note: In Vitro Evaluation of Azepane-Based Small Molecules

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Compound of Interest

Compound Name: *N*-(2-methoxyphenyl)azepane-2-carboxamide

Cat. No.: B15066323

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Abstract

Azepane (hexamethyleneimine) scaffolds are critical pharmacophores in medicinal chemistry, particularly valued for their ability to serve as conformationally constrained peptidomimetics. By locking the

and

torsional angles, azepane rings can mimic the

-turn of peptide substrates, making them ideal scaffolds for protease inhibitors (e.g., Balicatib) and GPCR ligands. However, the seven-membered ring introduces specific challenges: increased lipophilicity (

), potential metabolic liability (ring oxidation), and complex solubility profiles. This guide provides a validated workflow for evaluating azepane-based small molecules, focusing on Target Engagement (FRET) and Metabolic Stability.

Physicochemical Characterization: Thermodynamic Solubility

Rationale: Azepane derivatives often exhibit poor aqueous solubility due to the hydrophobic carbon ring. Standard kinetic solubility assays (DMSO-based) often overestimate solubility for these scaffolds. We recommend a Thermodynamic Solubility Protocol using shake-flask

methodology with HPLC-UV/MS quantification to ensure accurate data for downstream biological assays.

Protocol A: Thermodynamic Solubility (Shake-Flask)

- Objective: Determine the saturation solubility of the azepane derivative in PBS (pH 7.4) and Simulated Gastric Fluid (SGF).
- Throughput: Medium (Manual/Semi-automated).

Materials:

- Test Compound (Solid powder required).
- Buffer A: 50 mM Phosphate Buffer, pH 7.4.
- Buffer B: 0.01 N HCl (Simulated Gastric Fluid), pH 1.2.
- 0.22 μm PVDF syringe filters (low protein binding).
- Agilent 1200 Series HPLC or equivalent.

Step-by-Step Workflow:

- Saturation: Weigh 1–2 mg of solid azepane compound into a 2 mL glass vial.
- Solvent Addition: Add 500 μL of Buffer A to the vial. (Target concentration: >2 mM).
- Equilibration: Cap tightly and place on an orbital shaker (300 rpm) at 25°C for 24 hours. Note: 24h is critical to overcome the "supersaturation" effect common with amorphous azepane solids.
- Filtration: After 24h, centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 μm PVDF membrane.
- Quantification: Inject the filtrate onto HPLC. Calculate concentration using a calibration curve generated from a DMSO stock standard of the same compound.

Data Output Format:

Compound ID	Media	Solubility (μM)	Classification
AZP-001	PBS (pH 7.4)	45.2	Moderate

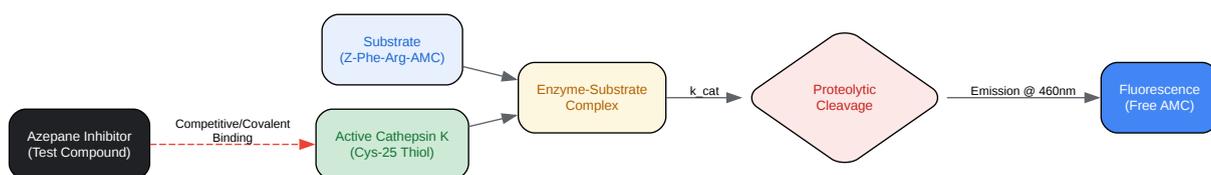
| AZP-001 | SGF (pH 1.2) | >200 | High (Protonated amine) |

Target Engagement: Cathepsin K Inhibition (FRET Assay)

Rationale: The azepane scaffold is a privileged structure for inhibiting Cysteine Proteases (e.g., Cathepsin K, S, L) by positioning a "warhead" (e.g., nitrile, ketone) to interact with the active site Cysteine thiol. The following protocol uses a Fluorogenic Substrate (Z-Phe-Arg-AMC) which mimics the collagen cleavage site.

Critical Mechanism: The assay must be performed under reducing conditions (DTT or L-Cysteine) to prevent oxidation of the enzyme's active site cysteine, which would lead to false negatives.

Diagram: FRET Assay Mechanism



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Caption: Mechanism of the fluorogenic Cathepsin K assay. The azepane inhibitor competes with the Z-Phe-Arg-AMC substrate for the active site Cysteine-25.

Protocol B: Kinetic FRET Inhibition Assay

- Target: Human Recombinant Cathepsin K.

- Readout: Fluorescence (Ex: 355 nm / Em: 460 nm).
- Plate Format: 384-well black, low-binding plates.

Reagents & Buffers:

- Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 0.15 M NaCl.
 - Fresh Additive: Add 2.5 mM DTT immediately before use.
- Enzyme: Human Cathepsin K (Final conc: 0.5–1.0 nM).
- Substrate: Z-Phe-Arg-AMC (Final conc: 10 μ M, approx.).
- Control Inhibitor: E-64 (Irreversible cysteine protease inhibitor) or Balicatib.

Step-by-Step Workflow:

- Compound Transfer: Acoustic dispense 50 nL of Azepane test compounds (in DMSO) into the 384-well plate. Include DMSO-only wells (Max Signal) and E-64 wells (Min Signal).
- Enzyme Addition: Dilute Cathepsin K in Assay Buffer (with DTT). Dispense 10 μ L of enzyme solution to all wells.
- Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT.
 - Why? Azepane nitriles often act as covalent reversible inhibitors; pre-incubation allows equilibrium binding to the Cys25 thiol.
- Substrate Initiation: Add 10 μ L of Substrate solution (20 μ M prepared in Assay Buffer) to start the reaction.
- Kinetic Read: Immediately place in plate reader (e.g., EnVision). Measure fluorescence every 60 seconds for 30 minutes at 37°C.
- Analysis: Calculate the slope (RFU/min) of the linear portion of the curve. Determine % Inhibition relative to DMSO controls.

Validation Criteria:

- Z' Factor: > 0.5.
- DMSO Tolerance: Assay must tolerate up to 1% DMSO without enzyme precipitation.

Metabolic Stability: Microsomal Clearance

Rationale: The azepane ring is susceptible to oxidative metabolism by Cytochrome P450s (specifically CYP3A4 and CYP2D6), leading to ring hydroxylation or N-dealkylation. Early identification of high-clearance compounds is vital.

Protocol C: Human Liver Microsome (HLM) Stability

- System: Pooled Human Liver Microsomes (20 mg/mL protein).
- Cofactor: NADPH Regenerating System.

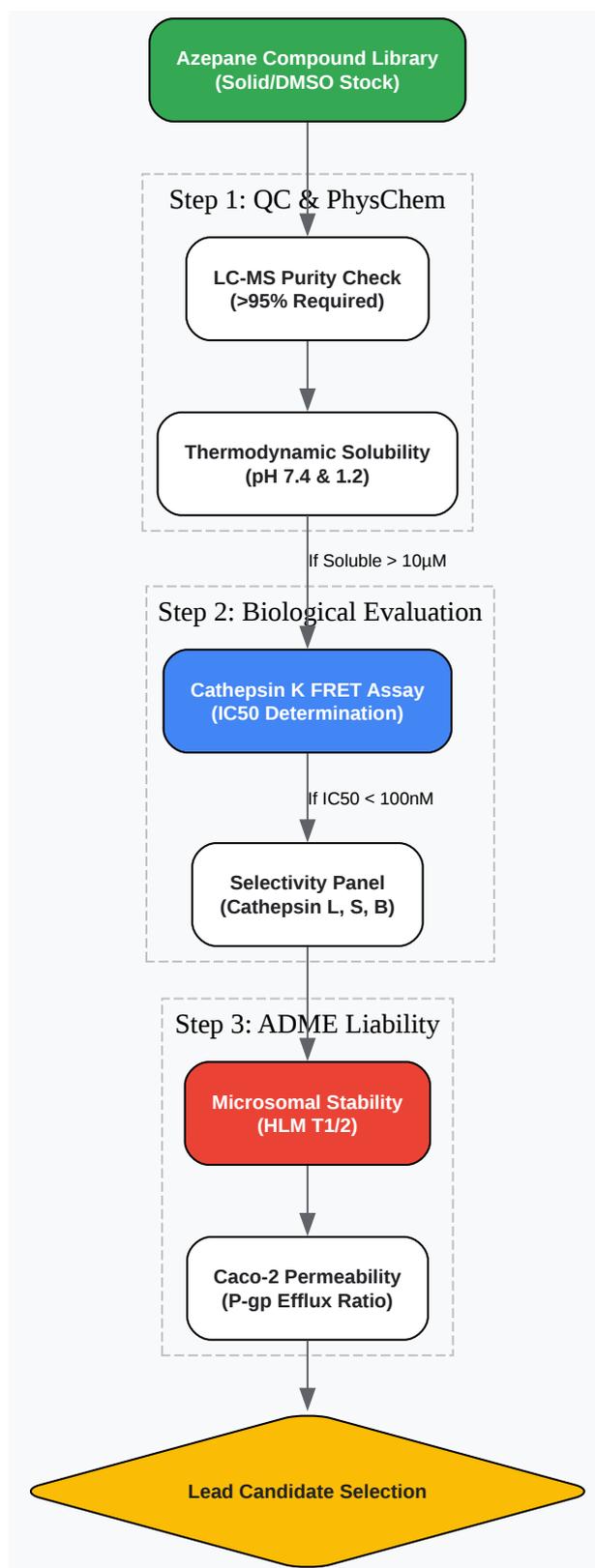
Step-by-Step Workflow:

- Preparation: Prepare a 1 μ M solution of the Azepane test compound in PBS (pH 7.4) containing 0.5 mg/mL Microsomes.
- Pre-warming: Incubate the mixture at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP⁺) to initiate metabolism.
- Sampling: Remove aliquots (50 μ L) at T=0, 5, 15, 30, and 60 minutes.
- Quenching: Immediately dispense aliquots into 150 μ L of ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).
- Processing: Centrifuge at 4000 rpm for 20 mins to precipitate proteins.
- Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% Remaining) vs. Time to calculate

and

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Experimental Workflow Overview



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Caption: Integrated workflow for the evaluation of azepane-based small molecules, moving from purity checks to biological activity and finally ADME profiling.

References

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